3-Hydroxycyclopentane-1-carbaldehyde

LogP hydrophilicity aqueous solubility

3-Hydroxycyclopentane-1-carbaldehyde (CAS 69492-90-6, C₆H₁₀O₂, MW 114.14) is a bifunctional cyclopentane derivative bearing both a reactive aldehyde (–CHO) at the 1-position and a hydroxyl (–OH) at the 3-position. This 1,3-disubstituted arrangement creates two undefined stereogenic centers, enabling access to four stereoisomers for asymmetric synthesis applications.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Cat. No. B13341779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxycyclopentane-1-carbaldehyde
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CC(CC1C=O)O
InChIInChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h4-6,8H,1-3H2
InChIKeyFWKGSDVDYSPDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxycyclopentane-1-carbaldehyde (CAS 69492-90-6): Bifunctional Cyclopentane Building Block for Chiral Synthesis and Medicinal Chemistry Procurement


3-Hydroxycyclopentane-1-carbaldehyde (CAS 69492-90-6, C₆H₁₀O₂, MW 114.14) is a bifunctional cyclopentane derivative bearing both a reactive aldehyde (–CHO) at the 1-position and a hydroxyl (–OH) at the 3-position. This 1,3-disubstituted arrangement creates two undefined stereogenic centers, enabling access to four stereoisomers for asymmetric synthesis applications [1]. The compound is commercially available at 97–98% purity from multiple suppliers and is classified under GHS07 (harmful/irritant) hazard labeling, requiring standard laboratory handling precautions . Its computed XLogP3 of −0.1 and topological polar surface area (TPSA) of 37.3 Ų distinguish it sharply from the unsubstituted parent, cyclopentanecarbaldehyde [1].

Why Cyclopentanecarbaldehyde or Its 2-Hydroxy Regioisomer Cannot Replace 3-Hydroxycyclopentane-1-carbaldehyde in Synthesis Workflows


Substituting 3-hydroxycyclopentane-1-carbaldehyde with the simpler cyclopentanecarbaldehyde (CAS 872-53-7) or its 2-hydroxy regioisomer introduces critical failures in synthetic routes requiring combined aldehyde and hydroxyl reactivity with specific spatial orientation. Cyclopentanecarbaldehyde lacks any hydroxyl group (LogP 1.38 vs. −0.1; TPSA 17.07 vs. 37.3 Ų), eliminating hydrogen-bond donor capacity and drastically altering solubility and partitioning behavior in aqueous or biphasic reaction systems [1]. The 2-hydroxy regioisomer (2-hydroxycyclopentane-1-carbaldehyde) places the hydroxyl adjacent to the aldehyde, enabling facile intramolecular hemiacetal formation to a stable five-membered cyclic lactol, which consumes the free aldehyde and fundamentally alters—or terminates—the desired reaction manifold [2]. Only the 1,3-substitution pattern of the target compound preserves both functional groups in their free, independently addressable forms while introducing two stereocenters that enable downstream chiral diversification, a feature absent in both cyclopentanecarbaldehyde and the 4-hydroxy regioisomer [3].

Quantitative Differentiation Evidence for 3-Hydroxycyclopentane-1-carbaldehyde Versus Closest Analogs


LogP Differential of −1.48 Units Versus Cyclopentanecarbaldehyde Confers Superior Aqueous Compatibility for Bioconjugation and Aqueous-Phase Synthesis

3-Hydroxycyclopentane-1-carbaldehyde exhibits a computed XLogP3 of −0.1, compared to a measured/computed LogP of 1.34–1.38 for the unsubstituted analog cyclopentanecarbaldehyde (CAS 872-53-7), yielding a ΔLogP of approximately −1.48 log units [1]. This shift from a moderately lipophilic compound to a hydrophilic one fundamentally alters the compound's partitioning behavior: the target compound preferentially partitions into aqueous phases, enabling its use in aqueous bioconjugation reactions, enzyme-catalyzed transformations, and water-compatible synthetic protocols where cyclopentanecarbaldehyde would require organic co-solvents or phase-transfer catalysis [1].

LogP hydrophilicity aqueous solubility partition coefficient bioconjugation

Topological Polar Surface Area (TPSA) More Than Doubles Cyclopentanecarbaldehyde Value, Enhancing Water Solubility and Reducing Passive Membrane Permeability

The TPSA of 3-hydroxycyclopentane-1-carbaldehyde is 37.3 Ų, compared to 17.07 Ų for cyclopentanecarbaldehyde—a 2.19-fold increase driven entirely by the additional hydroxyl group [1]. This TPSA value places the target compound in a physicochemical space more consistent with drug-like fragments and aqueous-compatible building blocks (Veber rule suggests TPSA < 140 Ų for oral bioavailability; the target's TPSA is within this range while providing sufficient polarity for aqueous solubility). The absence of a hydroxyl in cyclopentanecarbaldehyde (HBD = 0, HBA = 1) sharply limits its hydrogen-bonding capacity relative to the target (HBD = 1, HBA = 2) [1].

TPSA polar surface area solubility membrane permeability drug-likeness

1,3-Hydroxyl-Aldehyde Spacing Prevents Intramolecular Hemiacetal Scavenging, Unlike the 2-Hydroxy Regioisomer

In hydroxy-aldehydes where the hydroxyl is positioned to form a five- or six-membered ring with the carbonyl, intramolecular hemiacetal (lactol) formation is thermodynamically favored. The 2-hydroxycyclopentane-1-carbaldehyde regioisomer can form a stable five-membered cyclic hemiacetal, consuming the free aldehyde and rendering it unavailable for intermolecular reactions such as reductive amination, aldol condensation, or Grignard addition [1]. In contrast, 3-hydroxycyclopentane-1-carbaldehyde has the OH at the 3-position, which would require a strained four-membered oxetane-like hemiacetal—this is energetically disfavored and does not form under standard conditions, preserving the aldehyde in its free, reactive form [1]. No quantitative equilibrium data for this specific pair has been published; however, the general principle is well-established: five-membered cyclic hemiacetals in hydroxy-aldehydes are overwhelmingly favored (e.g., glucose exists ~99% in the cyclic hemiacetal form in solution) [1].

regiochemistry hemiacetal functional group orthogonality reaction selectivity building block stability

Fraction sp³ (Fsp3) of 0.833 Exceeds Cyclopentanecarbaldehyde (Fsp3 0.667) and Aligns with Contemporary Fragment-Based Drug Discovery Preferences

The Fsp3 value (fraction of sp³-hybridized carbons) for 3-hydroxycyclopentane-1-carbaldehyde is 0.833 (5 of 6 carbons are sp³), compared to 0.667 for cyclopentanecarbaldehyde (4 of 6 carbons sp³) [1]. This difference arises because the target compound substitutes a ring CH₂ with a CH–OH, increasing the sp³ count. In contemporary medicinal chemistry, higher Fsp3 correlates with improved clinical success rates, reduced attrition due to toxicity, and better aqueous solubility—all properties valued in fragment-based and diversity-oriented synthesis libraries [2]. An Fsp3 above 0.8 places this building block in the top tier of three-dimensional fragment space, while cyclopentanecarbaldehyde's Fsp3 of 0.667 represents a flatter, less desirable profile for fragment screening collections [2].

Fsp3 3D character fragment-based drug discovery molecular complexity compound library design

Commercial Availability at 97–98% Purity with Documented Hazard Classification Enables QC-Compliant Procurement for Regulated Laboratory Environments

3-Hydroxycyclopentane-1-carbaldehyde is commercially supplied at 97% (AChemBlock) to 98% (Fluorochem, CymitQuimica) purity, with fully documented GHS07 hazard classification (H302 harmful if swallowed; H315 causes skin irritation; H319 causes serious eye irritation; H335 may cause respiratory irritation) and accompanying Safety Data Sheets . This level of commercial documentation supports direct procurement for GLP/GMP-adjacent environments without additional in-house purity verification. Pricing benchmarks: $1,005/250 mg and $2,520/1 g (AChemBlock, 2026) ; ¥2,164/100 mg (Nanjing Yaoshi, 95% purity) [1]. The compound is also listed in the Enamine building block catalog (EN300-4410765) at $8,819/10 g, confirming its inclusion in the world's largest screening compound inventory [1].

purity specification GHS classification quality control procurement compliance vendor qualification

Procurement-Relevant Application Scenarios Where 3-Hydroxycyclopentane-1-carbaldehyde Outperforms Closest Analogs


Chiral Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

With an Fsp3 of 0.833 and two undefined stereocenters, 3-hydroxycyclopentane-1-carbaldehyde delivers higher three-dimensional diversity per scaffold than cyclopentanecarbaldehyde (Fsp3 0.667, achiral) . Procurement of the enantiopure forms (accessible via chiral chromatography or asymmetric synthesis) enables construction of stereochemically defined fragment libraries. The compound's XLogP3 of −0.1 and TPSA of 37.3 Ų place it in favorable fragment physicochemical space (MW < 250, LogP < 3, HBD ≤ 3, HBA ≤ 3 per the Rule of Three) [1], supporting its use as a rule-of-three-compliant fragment for NMR- and SPR-based screening campaigns.

Aqueous-Phase Bioconjugation and Chemoenzymatic Synthesis

The LogP differential of −1.48 units versus cyclopentanecarbaldehyde (target: −0.1; comparator: 1.38) directly enables aqueous-phase transformations without organic co-solvents [1]. The free aldehyde group (preserved due to the 1,3-substitution pattern that prevents intramolecular hemiacetal formation) [2] is available for reductive amination with lysine residues, oxime ligation with aminooxy-functionalized biomolecules, or hydrazone formation under mildly acidic aqueous conditions—all transformations where cyclopentanecarbaldehyde would precipitate or partition into the organic phase.

Prostaglandin Analog and Carbocyclic Nucleoside Intermediate Synthesis

Substituted cyclopentane carbaldehydes bearing hydroxyl groups serve as key intermediates in prostaglandin analog synthesis, as demonstrated by aldol reactions of substituted cyclopentane carbaldehydes with 2-heptanone yielding β-hydroxy ketones in up to 60% yield as prostaglandin side-chain precursors . Rhodium-catalyzed desymmetric hydroformylation of cyclopentenes provides an efficient route to chiral cyclopentane carboxaldehydes, which are then elaborated into carbocyclic nucleosides such as carbocyclic-ddA [1]. The target compound's 1,3-hydroxy-aldehyde substitution pattern maps directly onto the substitution patterns required for these biologically active scaffolds, whereas cyclopentanecarbaldehyde lacks the hydroxyl handle needed for further functionalization [1].

Orthogonal Protection/Deprotection Strategies in Multi-Step Synthesis

The spatial separation of the aldehyde and hydroxyl groups (1,3-relationship) enables independent, orthogonal functionalization: the aldehyde can be protected as an acetal or reduced while the hydroxyl remains free for subsequent oxidation, acylation, or mesylation, or vice versa . The absence of intramolecular hemiacetal formation (unlike the 2-hydroxy isomer) ensures that aldehyde-protecting group chemistry proceeds without competition from internal nucleophilic attack [1]. This orthogonality simplifies reaction planning and reduces the number of protection/deprotection steps in complex synthetic sequences, directly lowering procurement costs by reducing overall step count and improving atom economy.

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